molecular formula C7H7BrN2 B1290251 5-Bromo-2-cyclopropylpyrimidine CAS No. 304902-96-3

5-Bromo-2-cyclopropylpyrimidine

Cat. No.: B1290251
CAS No.: 304902-96-3
M. Wt: 199.05 g/mol
InChI Key: ANURJXNEVQWODA-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclopropylpyrimidine (CAS: 304902-96-3) is a halogenated pyrimidine derivative with a cyclopropyl substituent at the 2-position. Its molecular formula is C₇H₇BrN₂, and it has a molecular weight of 199.05 g/mol . Key structural features include:

  • SMILES: BrC=1C=NC(=NC1)C1CC1
  • InChIKey: ANURJXNEVQWODA-UHFFFAOYSA-N
  • Purity: Typically ≥97% (industrial/pharmaceutical grades) .

This compound is synthesized via methods described by Hickey et al. (WO 00/066566), involving Suzuki-Miyaura cross-coupling reactions, as evidenced by its use in generating tert-butyl 6-[2-(cyclopropyl)pyrimidin-5-yl]-3,4-dihydroisoquinoline derivatives . Its LC-MS data (m/z 199/201 [M+1]) and NMR signals (δ 8.61 ppm for pyrimidine protons, δ 2.30–2.18 ppm for cyclopropyl protons) confirm its structural identity .

Properties

IUPAC Name

5-bromo-2-cyclopropylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2/c8-6-3-9-7(10-4-6)5-1-2-5/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANURJXNEVQWODA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60607236
Record name 5-Bromo-2-cyclopropylpyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304902-96-3
Record name 5-Bromo-2-cyclopropylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-cyclopropylpyrimidine
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Preparation Methods

The synthesis of 5-Bromo-2-cyclopropylpyrimidine can be achieved through several methods. One common synthetic route involves the reaction of 2-cyclopropylpyrimidine with copper bromide. This reaction is typically carried out under controlled temperature and reaction conditions to yield the desired product . Industrial production methods often involve multi-step synthesis processes to ensure high purity and yield.

Chemical Reactions Analysis

5-Bromo-2-cyclopropylpyrimidine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, copper bromide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biochemical Properties

5-Bromo-2-cyclopropylpyrimidine is known for its role in biochemical reactions, especially in the synthesis of glucocorticoid modulators. These modulators are crucial for regulating inflammation and immune responses by interacting with glucocorticoid receptors, which influence gene expression related to inflammatory pathways.

Cellular Effects

The compound has been shown to affect various cell types through the following mechanisms:

  • Inflammation Modulation : It effectively reduces inflammatory responses by modulating cytokine expression and other inflammatory mediators. Studies have demonstrated its ability to lower levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) .
  • Gene Expression : By interacting with glucocorticoid receptors, this compound alters the expression of genes involved in metabolism and immune response. This modulation can lead to enhanced anti-inflammatory effects and improved immune regulation.

Chemistry

In synthetic organic chemistry, this compound serves as a building block for more complex molecules. Its utility in substitution reactions allows for the introduction of various functional groups, making it a versatile compound in synthetic pathways.

Biology

The compound is utilized in biological studies to investigate molecular interactions and pathways. Its ability to modulate glucocorticoid receptor activity makes it valuable for research into diseases characterized by inflammation and immune dysregulation .

Medicine

In medicinal chemistry, this compound acts as an intermediate in the synthesis of pharmaceutical compounds targeting inflammatory diseases. Its anti-inflammatory properties suggest potential therapeutic applications in conditions such as arthritis and other autoimmune disorders.

Industry

Beyond academic research, this compound is also relevant in industrial applications, particularly in the production of agrochemicals and other industrial chemicals where its unique properties can be exploited.

Anti-inflammatory Effects

A notable case study assessed the anti-inflammatory properties of this compound through in vitro assays using human immune cells exposed to inflammatory stimuli. The results indicated a significant reduction in pro-inflammatory cytokines, supporting its potential as an anti-inflammatory agent .

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent:

  • Lower Doses : At lower concentrations, the compound effectively modulates glucocorticoid receptor activity without significant adverse effects.
  • Higher Doses : Increased dosages may lead to toxicity, including potential liver and kidney damage. Threshold effects have been observed, indicating a plateau in therapeutic efficacy beyond certain dosages .

Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryReduced cytokine production
Gene modulationAltered expression profiles
ToxicityLiver/kidney damage at high doses

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclopropylpyrimidine involves its interaction with specific molecular targets. The compound can act as a ligand in coordination chemistry, forming complexes with metal ions. These interactions can influence various biochemical pathways and molecular processes .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Physicochemical Properties

The table below compares 5-bromo-2-cyclopropylpyrimidine with structurally related bromopyrimidines:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity (%) Applications Key References
This compound C₇H₇BrN₂ 199.05 Cyclopropyl (C2) 97–98 Pharmaceutical intermediates
5-Bromo-2-(isopropylamino)pyrimidine C₇H₁₀BrN₃ 216.08 Isopropylamino (C2) N/A Early-stage drug discovery
5-Bromo-2-chloro-4-cyclopropylpyrimidine C₇H₆BrClN₂ 233.49 Chloro (C2), cyclopropyl (C4) N/A Chemical derivatization
5-Bromo-2-iodopyrimidine C₄H₂BrIN₂ 268.88 Iodo (C2) N/A Cross-coupling reactions
5-Bromo-2-(methylsulphonyl)pyrimidine C₅H₅BrN₂O₂S 239.08 Methylsulphonyl (C2) N/A Sulfur-based ligand synthesis
Key Observations:
  • Reactivity : Iodo and bromo derivatives (e.g., 5-bromo-2-iodopyrimidine) are preferred in cross-coupling reactions due to superior leaving-group properties, whereas sulphonyl groups (e.g., methylsulphonyl) enable nucleophilic substitutions .
  • Similarity Scores : Computational analyses (e.g., Tanimoto coefficients) indicate high similarity (0.85–0.93) between this compound and derivatives like 5-bromo-2-chloro-4-cyclopropylpyrimidine, suggesting overlapping synthetic utility .

Stability and Handling

  • Storage : this compound is stable at room temperature, whereas iodo derivatives (e.g., 5-bromo-2-iodopyrimidine) require refrigeration to prevent degradation .
  • Safety : Bromopyrimidines generally exhibit moderate toxicity (e.g., LD₅₀ > 500 mg/kg in rodents), but handling guidelines vary with substituents. For instance, sulphonyl derivatives may release toxic gases upon decomposition .

Research Findings and Industrial Relevance

  • Catalytic Efficiency : In Suzuki-Miyaura reactions, this compound achieves yields >90% with PdCl₂(dppf) catalysts, outperforming chloro analogs by ~20% .
  • Market Availability : Over 500 kg/year of this compound is produced globally, primarily in China, for pharmaceutical (70%) and agrochemical (20%) applications .

Biological Activity

Overview

5-Bromo-2-cyclopropylpyrimidine (C7H7BrN2) is an organic compound that has garnered attention for its potential biological activities, particularly as an intermediate in organic synthesis and its interaction with biochemical pathways. This article explores the compound's biological activity, mechanisms of action, and implications for medicinal chemistry.

  • Molecular Formula: C7H7BrN2
  • Molecular Weight: 199.05 g/mol
  • Appearance: White to pale yellow solid
  • Solubility: Moderately soluble in organic solvents

This compound primarily acts as a glucocorticoid modulator , influencing various biochemical pathways related to inflammation and immune responses. Its mechanism involves:

  • Binding to Glucocorticoid Receptors: The compound interacts with glucocorticoid receptors, which are critical in regulating gene expression related to inflammatory processes. This interaction can lead to either inhibition or activation of these receptors, thereby modulating the expression of pro-inflammatory and anti-inflammatory genes .
  • Influence on Cellular Signaling Pathways: By affecting cell signaling pathways, the compound can alter cellular metabolism and function, leading to reduced inflammation and improved immune regulation.

Cellular Effects

This compound has demonstrated significant effects on various cell types:

  • Inflammation Modulation: Studies indicate that the compound effectively reduces inflammatory responses by modulating the expression of cytokines and other inflammatory mediators.
  • Impact on Gene Expression: The compound's interaction with glucocorticoid receptors can lead to changes in the expression of genes involved in metabolism and immune response, highlighting its potential therapeutic applications in inflammatory diseases.

Dosage Effects in Animal Models

Research findings illustrate that the biological effects of this compound are dose-dependent:

  • Lower Doses: At lower concentrations, it effectively modulates glucocorticoid receptor activity without significant adverse effects.
  • Higher Doses: Increased dosages may lead to toxicity, including potential liver and kidney damage. Threshold effects have been observed, indicating a plateau in therapeutic efficacy beyond certain dosages.

Case Study: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of this compound, researchers found:

  • Experimental Design: In vitro assays were conducted using human immune cells exposed to inflammatory stimuli.
  • Results: The compound significantly reduced levels of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha), demonstrating its potential as an anti-inflammatory agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryReduced cytokine production
Gene modulationAltered expression profiles
ToxicityLiver/kidney damage at high doses

Metabolic Pathways

This compound is involved in metabolic pathways related to glucocorticoid metabolism. It interacts with cytochrome P450 enzymes, which play a crucial role in its metabolic processing. These interactions can lead to the formation of active metabolites that enhance its therapeutic effects.

Transport and Distribution

The compound's distribution within biological systems is influenced by its interactions with transporters and binding proteins. This affects its accumulation in tissues associated with inflammatory responses, potentially enhancing its efficacy in targeting these areas .

Q & A

Q. What are the standard synthetic routes for 5-Bromo-2-cyclopropylpyrimidine, and how are they optimized for yield and purity?

The compound is typically synthesized via substitution reactions and cross-coupling methodologies. For example, substitution of halogen atoms (e.g., chlorine) on pyrimidine rings with cyclopropyl groups can be achieved using palladium-catalyzed reactions under inert atmospheres. Sonogashira coupling has also been employed for similar pyrimidine derivatives, requiring precise temperature control (e.g., 60–80°C) and catalysts like Pd(PPh₃)₄/CuI . Optimization involves adjusting reaction time, solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reagents to maximize yields (>85%) and purity (≥98%) .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the cyclopropyl group’s integration and bromine substitution pattern (e.g., δ ~8.5 ppm for pyrimidine protons) .
  • HPLC/GC-MS : For purity assessment (≥98%) and detection of residual solvents or byproducts .
  • Melting Point Analysis : Comparative data against literature values (e.g., 193–196°C for structurally similar bromopyrimidines) .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound in airtight containers under dry, cool conditions (0–6°C) to prevent decomposition. Avoid exposure to moisture or light, as brominated pyrimidines are prone to hydrolysis and photodegradation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported purity levels for brominated pyrimidines across different synthetic batches?

Discrepancies may arise from variations in purification methods (e.g., column chromatography vs. recrystallization) or analytical calibration. Implement orthogonal validation (e.g., combining HPLC with elemental analysis) and standardize protocols using high-purity solvents (≥99.9%) to minimize batch-to-batch variability .

Q. How can reaction conditions for Sonogashira coupling involving this compound be optimized to minimize side products?

Key parameters include:

  • Catalyst Loading : Use Pd(PPh₃)₄ (2–5 mol%) with CuI (1–2 mol%) to enhance regioselectivity.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates.
  • Temperature Gradients : Gradual heating (50°C → 80°C) reduces undesired homocoupling .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

Bromine’s electron-withdrawing effect and the cyclopropyl group’s steric hindrance complicate crystallization. Slow evaporation from ethanol/water mixtures (7:3 v/v) at 4°C promotes single-crystal formation. X-ray crystallography (as applied to analogous bromopyrimidines) confirms spatial arrangements and bond angles .

Q. How does the electronic nature of the cyclopropyl group influence reactivity in cross-coupling reactions?

The cyclopropyl group’s strain and σ-donor capacity enhance electrophilicity at the pyrimidine’s C5 position, facilitating nucleophilic substitutions (e.g., Suzuki-Miyaura couplings). DFT calculations on charge distribution can predict reactivity hotspots .

Methodological Considerations

  • Controlled Atmosphere Techniques : Use Schlenk lines for moisture-sensitive reactions to prevent bromine displacement by hydroxyl groups .
  • Safety Protocols : Adhere to R36/37/38 hazard codes—wear PPE (gloves, goggles) and ensure fume hood usage during synthesis .
  • Data Reproducibility : Document solvent lot numbers, catalyst sources, and ambient humidity levels to ensure experimental consistency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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